1,2,3-Trimethoxypropane

Descripción general

Descripción

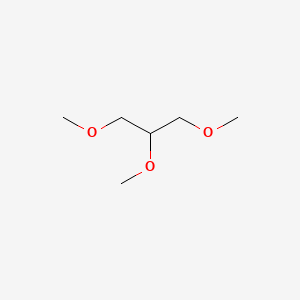

1,2,3-Trimethoxypropane: is an organic compound with the molecular formula C6H14O3 . It is a derivative of glycerol, where all three hydroxyl groups are replaced by methoxy groups. This compound is known for its use as a solvent and in various chemical reactions due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: phase transfer catalysis . The reaction involves the use of potassium hydroxide and dimethyl sulfate as reagents. The glycerol is first treated with potassium hydroxide to form the potassium salt, which is then methylated using dimethyl sulfate to produce 1,2,3-trimethoxypropane .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent side reactions and degradation of the product.

Análisis De Reacciones Químicas

Role as a Reaction Solvent

1,2,3-TMP serves as a green solvent for diverse reductions and coupling reactions:

Key Observations :

-

TMDS (1,1,3,3-tetramethyldisiloxane) acts as a benign hydride source, replacing hazardous alternatives like NaBH₄ .

-

Cu(OTf)₂ enables efficient nitrile-to-amine conversions in 1,2,3-TMP, avoiding traditional toxic solvents like THF .

Nitrile Reduction

-

Pathway : Nitriles (e.g., benzonitrile) are reduced to primary amines via intermediate imine formation.

-

Catalyst Role : Cu(OTf)₂ facilitates hydride transfer from TMDS, with 1,2,3-TMP stabilizing reactive intermediates .

Ester Reduction

-

Efficiency : Methyl esters (e.g., methyl benzoate) are reduced to alcohols in near-quantitative yields using V(O)(OiPr)₃ .

Acid Reduction

-

Unique Conditions : InBr₃ catalyzes direct reduction of carboxylic acids (e.g., stearic acid) to alcohols without esterification .

Toxicity and Environmental Impact

-

OECD Guidelines : 1,2,3-TMP exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg), no mutagenicity, and minimal ecotoxicity .

-

Biodegradability : Derived from renewable glycerol, it aligns with green chemistry principles .

Comparative Solvent Performance

| Property | 1,2,3-TMP | Diglyme |

|---|---|---|

| Boiling Point (°C) | 148 | 162 |

| Viscosity (cP at 20°C) | 1.07 | 1.25 |

| CO₂ Solubility (mol/kg) | 0.45 | 0.42 |

1,2,3-TMP’s branched structure reduces viscosity and enhances gas solubility compared to linear ethers like diglyme .

Limitations and Challenges

Aplicaciones Científicas De Investigación

CO₂ Absorption

One of the primary applications of 1,2,3-TMP is in the field of gas absorption. Recent studies have characterized its effectiveness as a physical solvent for CO₂ capture. The research indicates that 1,2,3-TMP exhibits favorable thermophysical properties that make it suitable for CO₂ absorption processes at varying temperatures and pressures.

Key Findings:

- Density and Viscosity: The density and viscosity of 1,2,3-TMP were measured across temperatures from 20°C to 80°C. It was found to be less viscous than diglyme at all measured temperatures (see Table 1) .

| Temperature (°C) | Viscosity (cP) - 1,2,3-TMP | Viscosity (cP) - Diglyme |

|---|---|---|

| 20 | 1.07 | 1.25 |

| 30 | 1.05 | 1.23 |

| 40 | 1.03 | 1.16 |

| 50 | 1.01 | 1.12 |

| 60 | 0.95 | 1.07 |

| 70 | 0.89 | 1.02 |

| 80 | 0.83 | 0.98 |

- Solubility Studies: The solubility of CO₂ in 1,2,3-TMP was evaluated under pressures ranging from 2 to 10 atm at temperatures between 30°C and 75°C . This study suggests that the compound can effectively absorb CO₂, making it a promising candidate for reducing greenhouse gas emissions.

Ecotoxicological Properties

Another significant application of 1,2,3-TMP is in assessing its ecotoxicological impact as a solvent. Comparative studies have shown that it has lower toxicity than many conventional solvents used in similar applications.

Ecotoxicity Insights:

- Toxicity Levels: Research indicates that the toxicity of glycerol-based solvents like 1,2,3-TMP is inversely related to their lipophilicity; thus, it is considered less harmful to aquatic organisms compared to other solvents with longer alkyl chains .

- Functional Group Reduction: The compound has been utilized in reducing various functional groups (nitriles, nitro compounds) with lower environmental impact .

Mecanismo De Acción

The mechanism of action of 1,2,3-trimethoxypropane involves its ability to act as a solvent and participate in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific application. For example, in lithium–oxygen batteries, it acts as an electrolyte, facilitating the movement of lithium ions and enhancing the battery’s performance .

Comparación Con Compuestos Similares

Diglyme (Diethylene glycol dimethyl ether): A linear glyme with similar solvent properties but higher toxicity.

Tetraglyme (Tetraethylene glycol dimethyl ether): Another linear glyme with similar applications but different physical properties.

Uniqueness: 1,2,3-Trimethoxypropane is unique due to its lower toxicity compared to other glymes like diglyme and tetraglyme. It also has a higher ionic conductivity, making it a more efficient solvent in applications like lithium–oxygen batteries .

Propiedades

IUPAC Name |

1,2,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMIAFKNJGSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174674 | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-49-4 | |

| Record name | 1,2,3-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.